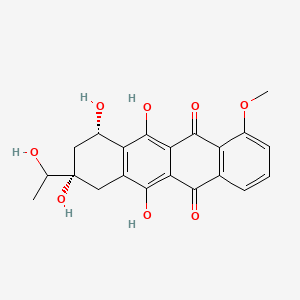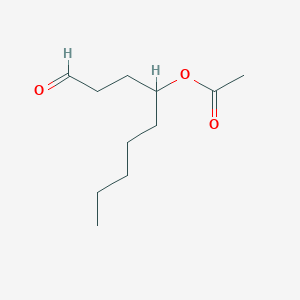
1-Oxononan-4-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxononan-4-YL acetate is an organic compound with the molecular formula C11H20O3. It is a derivative of nonanoic acid and is characterized by the presence of an oxo group at the first position and an acetate group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-Oxononan-4-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Nonanoic Acid: A carboxylic acid with similar chain length but lacking the oxo and acetate groups.
Nonanal: An aldehyde with a similar structure but without the acetate group.
Nonanol: An alcohol derivative with a hydroxyl group instead of the oxo group.
Uniqueness: 1-Oxononan-4-YL acetate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
35435-55-3 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-oxononan-4-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3 |
Clé InChI |
NHHUJKRSGXNNQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


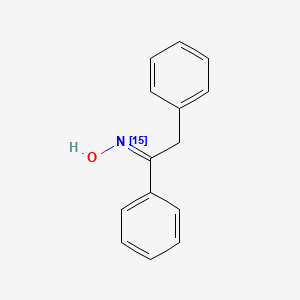
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
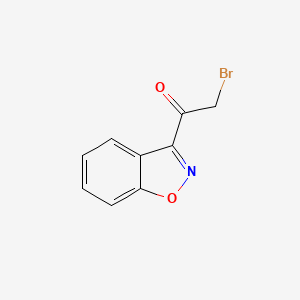
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
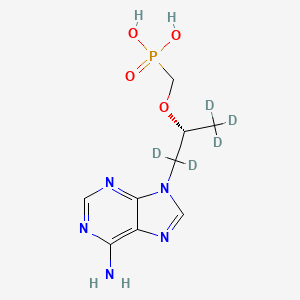

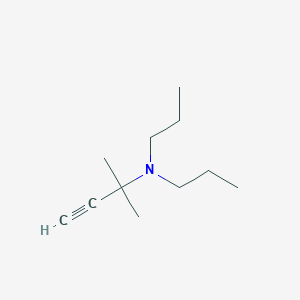
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
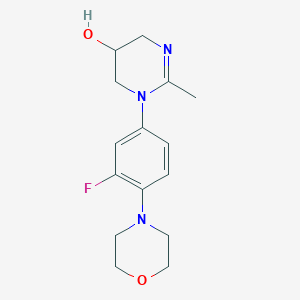
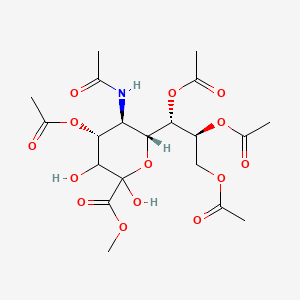
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
